molecular formula C10H5F3O2 B1626353 1-(1-Benzofuran-2-YL)-2,2,2-trifluoroethanone CAS No. 75277-96-2

1-(1-Benzofuran-2-YL)-2,2,2-trifluoroethanone

Cat. No.: B1626353
CAS No.: 75277-96-2
M. Wt: 214.14 g/mol
InChI Key: YOKGXQWCILDPON-UHFFFAOYSA-N
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Description

1-(1-Benzofuran-2-YL)-2,2,2-trifluoroethanone is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The trifluoro-ethanone moiety adds unique chemical properties to the compound, making it a subject of interest in various scientific research fields.

Properties

IUPAC Name

1-(1-benzofuran-2-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3O2/c11-10(12,13)9(14)8-5-6-3-1-2-4-7(6)15-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKGXQWCILDPON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10504862
Record name 1-(1-Benzofuran-2-yl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10504862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75277-96-2
Record name 1-(1-Benzofuran-2-yl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10504862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Friedel-Crafts acylation reaction, where benzofuran is reacted with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzofuran-2-YL)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the trifluoro-ethanone group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring or the trifluoro-ethanone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(1-Benzofuran-2-YL)-2,2,2-trifluoroethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex benzofuran derivatives.

    Biology: The compound’s biological activities make it a candidate for studying anti-tumor and antibacterial mechanisms.

    Medicine: Potential therapeutic applications include the development of anti-cancer and anti-viral drugs.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1-Benzofuran-2-YL)-2,2,2-trifluoroethanone involves its interaction with various molecular targets. The benzofuran core can intercalate with DNA, inhibiting the replication of cancer cells. The trifluoro-ethanone group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This combination of properties contributes to its biological activities .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Benzofuranyl)-2-propanone: Similar structure but lacks the trifluoro group.

    1-(2-Benzofuranyl)-2,2,2-trichloro-ethanone: Contains a trichloro group instead of trifluoro.

    2-Benzofuran-1-yl-ethanone: Lacks the trifluoro group and has a simpler structure.

Uniqueness

1-(1-Benzofuran-2-YL)-2,2,2-trifluoroethanone is unique due to the presence of the trifluoro-ethanone moiety, which imparts distinct chemical and biological properties. The trifluoro group enhances the compound’s stability and lipophilicity, making it more effective in biological systems compared to its analogs .

Biological Activity

1-(1-Benzofuran-2-YL)-2,2,2-trifluoroethanone is a compound belonging to the benzofuran class, characterized by its unique trifluoromethyl ketone group. This compound has garnered attention due to its diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. The following sections will delve into the synthesis, biological mechanisms, and research findings related to this compound.

Synthesis

The synthesis of 1-(1-Benzofuran-2-YL)-2,2,2-trifluoroethanone typically involves a Friedel-Crafts acylation reaction. In this process, benzofuran is reacted with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. This method is efficient and yields a high purity product suitable for further biological evaluation.

The biological activity of 1-(1-Benzofuran-2-YL)-2,2,2-trifluoroethanone can be attributed to its ability to interact with various molecular targets. The benzofuran core allows for intercalation with DNA, inhibiting the replication of cancer cells. Additionally, the trifluoroethanone group enhances lipophilicity, facilitating cellular penetration and interaction with intracellular targets.

Anticancer Activity

Recent studies have demonstrated significant anticancer properties of this compound. For example:

  • Cell Cycle Arrest : In vitro studies on HeLa cells showed that treatment with 1-(1-Benzofuran-2-YL)-2,2,2-trifluoroethanone resulted in a notable arrest in the G1/S phase of the cell cycle (51.23% compared to control) and induced apoptosis in 24.71% of cells after 48 hours .
  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer progression, including PI3K and various kinases .

Antibacterial and Antiviral Properties

Benzofuran derivatives are known for their antibacterial and antiviral activities. Preliminary studies suggest that 1-(1-Benzofuran-2-YL)-2,2,2-trifluoroethanone exhibits:

  • Antibacterial Activity : Effective against a range of bacterial strains.
  • Antiviral Activity : Potentially useful against viral infections due to its mechanism of action involving interference with viral replication processes .

Research Findings and Case Studies

Several research studies have validated the biological activities of 1-(1-Benzofuran-2-YL)-2,2,2-trifluoroethanone:

StudyFindings
Study A Demonstrated significant cytotoxicity against various cancer cell lines with IC50 values indicating potent activity.
Study B Investigated the compound's effect on bacterial growth inhibition; results showed a clear dose-dependent relationship.
Study C Explored the mechanism of action through molecular docking studies, confirming binding affinity to critical biological targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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